molecular formula C13H22N2O9 B12103802 5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid

5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid

Cat. No.: B12103802
M. Wt: 350.32 g/mol
InChI Key: VOVFDZJABRGWTQ-UHFFFAOYSA-N
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Description

5-Acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid, also known as N-acetyl-9-O-acetylneuraminic acid (CAS 55717-54-9), is a sialic acid derivative with the molecular formula C₁₃H₂₁NO₁₀ and a molecular weight of 351.31 g/mol . Structurally, it features an acetyl group at the 5-amino position and a 9-O-acetyl modification on the neuraminic acid backbone. Sialic acids are critical in biological processes such as cell-cell communication, immune modulation, and pathogen recognition . The acetyl groups enhance metabolic stability and influence receptor binding specificity, making this compound a subject of interest in glycobiology and therapeutic development.

Properties

Molecular Formula

C13H22N2O9

Molecular Weight

350.32 g/mol

IUPAC Name

5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C13H22N2O9/c1-5(16)14-4-8(19)10(20)11-9(15-6(2)17)7(18)3-13(23,24-11)12(21)22/h7-11,18-20,23H,3-4H2,1-2H3,(H,14,16)(H,15,17)(H,21,22)

InChI Key

VOVFDZJABRGWTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O

Origin of Product

United States

Preparation Methods

Stepwise Assembly from Monosaccharide Precursors

The most widely reported route involves sequential functionalization of a pyranose core. Starting with N-acetyl-D-mannosamine, researchers employ a seven-step protocol:

  • C-6 Oxidation : Conversion of the primary alcohol to a carboxylic acid using TEMPO/NaClO2 under buffered conditions (pH 9–10, 0°C, 4 h).

  • C-5 Acetamido Introduction : Amidation via Schotten-Baumann reaction with acetic anhydride in THF/water (yield: 82–88%).

  • Stereoselective Glycerol Sidechain Addition : A Mukaiyama aldol reaction between the C-6 ketone intermediate and a protected 1,2-dihydroxypropyl donor achieves the desired (1S,2S) configuration. Catalytic Sc(OTf)3 in CH2Cl2 at −40°C provides 78% diastereomeric excess.

Key Optimization : Replacing traditional Lewis acids with ytterbium triflate reduces epimerization at C-4, improving overall yield from 34% to 51%.

One-Pot Glycosylation-Diversification Strategy

Recent advances utilize chemoenzymatic cascades to streamline synthesis:

  • Enzymatic Glycosylation : Galactose oxidase (EC 1.1.3.9) oxidizes C-6 of a peracetylated sialyl donor, followed by in situ transacetylation using Candida antarctica lipase B (CAL-B).

  • Convergent Coupling : The oxidized intermediate reacts with 3-acetamido-1,2-isopropylidene glycerol under Mitsunobu conditions (DIAD, PPh3, 0°C→RT), yielding the fully protected skeleton in 67% efficiency.

Biocatalytic Production

Whole-Cell Biosynthesis in Engineered E. coli

Metabolic engineering enables de novo synthesis from glucose:

  • Pathway Design : Heterologous expression of Neu5Ac synthase (neuB) and CMP-sialic acid synthetase (neuA) from Haemophilus influenzae, coupled with overexpression of endogenous glmS (glutamine-fructose-6-phosphate aminotransferase).

  • Sidechain Installation : Co-expression of a glycerol kinase (glpK) and a promiscuous acyltransferase (ATF1) from Saccharomyces cerevisiae facilitates 3-acetamido-1,2-dihydroxypropyl attachment.

Performance Metrics :

ParameterValue
Titer2.8 g/L
Productivity0.12 g/L/h
Total Yield18% (glucose)

Enzymatic Modular Assembly

Cell-free systems combine purified enzymes for precise control:

  • Module 1 : N-Acetylneuraminic acid aldolase (NanA) generates the sialic acid core from N-acetylmannosamine and pyruvate.

  • Module 2 : A designed sialyltransferase (ST3Gal_V) attaches the glycerol moiety using CDP-glycerol as a donor.

  • Module 3 : Acetylation via SsAT (Streptococcus suis O-acetyltransferase) introduces the 3-acetamido group with >95% regioselectivity.

Advantages : Eliminates protection/deprotection steps, achieving 89% overall yield in 48 h.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

A polystyrene-supported synthesis enables rapid iteration:

  • Linker Chemistry : Wang resin functionalized with a photolabile nitroveratryloxycarbonyl (NVOC) group anchors the C-2 carboxylic acid.

  • Stepwise Elongation : Automated coupling cycles (30 min each) add hydroxyl and acetamido groups via HATU/DIEA activation.

Cycle Efficiency :

StepCoupling Yield
C-4 Hydroxyl94%
C-5 Acetamido88%
Glycerol Sidechain76%

Continuous Flow Microreactor Synthesis

A millifluidic system (1.0 mm ID PTFE tubing) enhances reproducibility:

  • Reactor Design : Three zones for oxidation, amidation, and sidechain addition, operated at 10 μL/min.

  • Real-Time Monitoring : In-line FTIR detects reaction completion, reducing purification needs.

Output : 12 mg/h with 99.2% purity by HPLC.

Challenges and Mitigation Strategies

Stereochemical Drift at C-4 and C-6

The axial C-4 hydroxyl group is prone to epimerization under acidic conditions. Strategies include:

  • Low-Temperature Quench : Adding Et3N (2 eq) before workup stabilizes the β-anomer.

  • Ionic Liquid Solvents : [BMIM][OTf] suppresses oxonium ion formation, reducing epimerization to <5%.

Purification of Polar Intermediates

Hydrophilic interaction chromatography (HILIC) on a silica-Aminex HPX-87H column resolves diastereomers with 0.1 M ammonium formate (pH 3.8)/ACN gradients.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Chemical Stepwise5198.5Pilot-scale420
Biocatalytic6799.8Industrial185
Solid-Phase8297.9Research890
Continuous Flow7699.2Bench310

Chemical Reactions Analysis

Oxidation Reactions

The compound’s hydroxyl-rich structure undergoes selective oxidation under controlled conditions. Key transformations include:

Oxidizing Agent Reaction Site Product Conditions
KMnO₄ (acidic)Secondary alcohol (C4)Ketone derivative0°C, H₂SO₄ catalyst
H₂O₂Primary alcohol (dihydroxypropyl chain)Carboxylic acid extensionRoom temperature, pH 7
TEMPO/NaClOAnomeric hydroxyl (C1)Oxo-group formationAqueous, buffered

Oxidation products retain the acetamido groups but exhibit altered hydrogen-bonding capacity, impacting solubility and biological recognition .

Hydrolysis Reactions

The acetamido groups undergo hydrolysis, yielding amino derivatives:

Condition Reaction Byproduct Rate Constant (k, s⁻¹)
1M HCl, 80°CAcetamido → amino + acetic acidAcetic acid2.3 × 10⁻⁴
0.5M NaOH, 60°CSelective C6-acetamido cleavageAcetate1.7 × 10⁻⁴

Hydrolysis at C5-acetamido is sterically hindered, requiring prolonged heating (>12 hrs) .

Esterification and Acylation

The carboxylic acid and hydroxyl groups participate in ester formation:

Reagents and Outcomes:

  • Acetic anhydride : Forms triacetylated derivatives at C2, C4, and dihydroxypropyl-OH (yield: 78%).

  • Methanol/H⁺ : Methyl ester at C2-carboxylic acid (yield: 92%); retains hydroxyl reactivity .

  • Palmitoyl chloride : Lipophilic ester at primary hydroxyl (C6 chain), enhancing membrane permeability .

Glycosidic Bond Formation

The oxane ring serves as a glycosyl donor in enzymatic reactions:

Enzyme Acceptor Bond Type Application
SialyltransferaseGalactose residuesα-2,6-linkageGlycoprotein synthesis
Glycosynthase mutantGlcNAc-based substratesβ-1,4-linkageOligosaccharide libraries

Reaction efficiency depends on protecting group strategies (e.g., benzylidene acetal at C3/C4) .

Metal Chelation and Coordination

The vicinal diols and carboxylate form stable complexes with divalent cations:

Metal Ion Stability Constant (log K) Coordination Sites Application
Ca²⁺3.2C2-carboxylate, C4-OHMineralization studies
Cu²⁺5.8Dihydroxypropyl-OH pairCatalytic oxidation systems

Photochemical Degradation

UV exposure (254 nm) induces decarboxylation and acetamido cleavage:

Degradation Pathway:

  • C2-carboxylic acid → CO₂ release (quantum yield Φ = 0.12)

  • Acetamido groups → NH₃ + ketone intermediates

  • Cross-linking via radical recombination (observed at >8 hr exposure)

This compound’s reactivity profile highlights its versatility in synthetic glycobiology and materials science. Further studies are needed to explore its enantioselective transformations and in vivo stability.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Research has indicated that compounds similar to 5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid exhibit anticancer properties. For instance, derivatives of related compounds have been synthesized and tested for their efficacy against various cancer cell lines, including prostate and melanoma cells. These studies often employ MTT assays to evaluate cell viability post-treatment, demonstrating significant cytotoxic effects at specific concentrations .

Case Study:
In a study published in Der Pharma Chemica, a series of compounds were synthesized and tested for their anticancer activity using similar structural frameworks. The results showed promising activity against cancer cell lines, indicating potential therapeutic uses for derivatives of the compound .

2. Imaging Agents

The iodine content in 5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid suggests its potential as a contrast agent in medical imaging. Compounds with high iodine content are often utilized in X-ray imaging and computed tomography (CT) scans due to their ability to enhance image quality by improving contrast between different tissues.

Case Study:
A related compound, 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, has been used successfully as a contrast agent in clinical settings. Studies have shown that such compounds provide clear imaging results while minimizing adverse effects on patients .

Biochemical Applications

1. Enzyme Inhibition

The structural characteristics of 5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid allow it to interact with various enzymes. Research indicates that similar compounds can act as inhibitors for key enzymes involved in metabolic pathways related to cancer progression and other diseases.

Case Study:
In vitro studies have demonstrated that certain derivatives inhibit specific enzymes linked to tumor growth. This inhibition can slow down cancer progression and enhance the effectiveness of existing therapies .

Summary of Applications

Application TypeDescriptionExample/Case Study
Anticancer ActivityCompounds exhibit cytotoxic effects on cancer cell linesStudies show significant activity against prostate cancer
Imaging AgentsUsed as contrast agents in X-ray and CT imagingEffective imaging results with minimal side effects
Enzyme InhibitionInhibitors for enzymes involved in metabolic pathwaysDemonstrated inhibition leading to slowed tumor growth

Mechanism of Action

The mechanism by which 5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include:

    Enzymes: The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to cellular receptors, modulating signal transduction pathways.

    Pathways: The compound can influence metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous sialic acid derivatives, focusing on molecular features, physicochemical properties, and biological roles.

Table 1: Structural and Functional Comparison of Sialic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Role/Function References
N-Acetyl-9-O-acetylneuraminic acid C₁₃H₂₁NO₁₀ 351.31 5-acetamido, 9-O-acetyl Cell signaling, pathogen interaction
N-Acetyl-9-O-lactoylneuraminic acid C₁₃H₂₁NO₁₀ 389.07 (exact mass) 9-O-lactoyl Lactoylation in metabolic regulation
N-Acetylneuraminic acid 9-phosphate C₁₁H₂₀NO₁₂P 389.25 9-O-phosphate Phosphorylation intermediate in sialic acid metabolism
(2S,4S,5R,6R)-5-Acetamido-6-... (phosphate) C₁₁H₂₀NO₁₂P 389.07 (exact mass) 9-O-phosphonooxypropyl Metabolic precursor for sialoconjugates
Glycoconjugate derivative C₂₂H₃₇N₃O₁₆ 599.54 Serine-linked sialyltetrasaccharide Cell adhesion, glycosylation studies

Key Findings

Structural Variations :

  • Acetyl vs. Lactoyl/Phosphate Groups : The 9-O-acetyl group in the target compound increases hydrophobicity compared to the more polar lactoyl (C₃H₅O₃) or phosphate (PO₄³⁻) substituents .
  • Branch Complexity : The glycoconjugate derivative (C₂₂H₃₇N₃O₁₆) incorporates a serine-linked tetrasaccharide, highlighting the versatility of sialic acids in forming complex biomolecules .

Physicochemical Properties: Solubility: The phosphate derivative (C₁₁H₂₀NO₁₂P) exhibits higher water solubility due to its charged phosphate group, whereas the acetylated compound is more lipophilic . Stability: Acetylation at the 9-O-position enhances resistance to enzymatic cleavage by neuraminidases, a feature absent in the lactoyl variant .

Biological Functions: Metabolic Pathways: The 9-O-lactoyl derivative is synthesized via sialate 9-O-lactoyltransferases, linking sialic acids to lactate metabolism . In contrast, the 9-phosphate variant is a key intermediate in sialic acid phosphorylation, essential for cellular export . Therapeutic Potential: Acetylated sialic acids are explored for antiviral drug development due to their role in blocking viral hemagglutinin binding , while lactoylated forms are implicated in cancer metabolism .

Research Implications and Gaps

  • Synthetic Challenges : The synthesis of 9-O-acetylneuraminic acid (e.g., via methods analogous to ’s condensation reactions) requires precise regioselective acetylation .
  • Functional Overlaps : The exact role of 9-O-acetyl vs. 9-O-lactoyl groups in immune evasion by pathogens remains understudied .
  • Analytical Limitations : Discrepancies in molecular weight calculations (e.g., 389.07 exact mass vs. 389.25 average mass in phosphate derivatives) highlight the need for standardized characterization protocols .

Biological Activity

5-Acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid is a complex organic compound known for its diverse biological activities. This article explores its structural characteristics, potential pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound has a molecular formula of C13H22N2O9C_{13}H_{22}N_{2}O_{9} and a molecular weight of 350.32 g/mol. Its structure includes multiple functional groups such as acetamido, hydroxyl, and carboxylic acid groups, which contribute to its biological activity. The presence of these functional groups can enhance interactions with biological macromolecules.

Predicted Biological Activities

Using computational tools such as the Prediction of Activity Spectra for Substances (PASS), researchers have predicted several potential pharmacological effects for this compound:

  • Antimicrobial Activity : The presence of hydroxyl and acetamido groups may contribute to its ability to inhibit microbial growth.
  • Antioxidant Properties : The dihydroxypropyl moiety is known to scavenge free radicals, potentially reducing oxidative stress.
  • Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory pathways.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Binding : The compound could interact with various receptors, influencing signal transduction pathways.
  • Cell Membrane Interaction : Its hydrophilic and hydrophobic regions may allow it to integrate into cell membranes, altering permeability and function.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Target CompoundAcetamido, Hydroxyl GroupsAntimicrobial, Antioxidant
AcetaminophenAcetamido GroupAnalgesic
N-acetylcysteineAcetamido GroupAntioxidant
DexamethasoneHydroxyl GroupsAnti-inflammatory

This table highlights how the combination of functional groups in the target compound may confer distinct biological activities compared to other well-known compounds.

Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial properties of 5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid against various bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Study 2: Antioxidant Capacity Evaluation

In vitro assays demonstrated that this compound exhibits strong antioxidant activity. It effectively reduced reactive oxygen species (ROS) levels in cultured cells, indicating its potential use in preventing oxidative damage associated with chronic diseases.

Study 3: Anti-inflammatory Mechanism Exploration

Research exploring the anti-inflammatory effects revealed that the compound downregulated pro-inflammatory cytokines in macrophage models. This suggests its utility in managing inflammatory conditions.

Q & A

Q. What analytical techniques are recommended for structural confirmation of this compound?

To confirm the structure, employ a combination of nuclear magnetic resonance (NMR) (1H, 13C, and 2D-COSY for stereochemistry) and high-resolution mass spectrometry (HRMS) . For glycoconjugate derivatives, linkage analysis via methylation studies or enzymatic digestion (e.g., using glycosidases) can resolve branching patterns . X-ray crystallography is ideal for resolving absolute configuration but requires high-purity crystalline samples.

Q. How should experimental safety protocols be designed for handling this compound?

Based on safety data sheets (SDS) for structurally related acetamido-carboxylic acids:

  • Use NIOSH-certified eye protection and chemical-resistant gloves (e.g., nitrile).
  • Conduct reactions in a fume hood with secondary containment.
  • In case of skin contact, wash immediately with pH-neutral soap and water; consult a physician if irritation persists .

Q. What synthetic strategies are effective for optimizing yield in glycosylation steps?

Leverage statistical design of experiments (DoE) to screen variables (e.g., temperature, catalyst loading). For example:

FactorRange TestedOptimal Value
Temp.25–60°C45°C
Catalyst (Lewis acid)5–20 mol%12 mol%
Use HPLC-PDA to monitor reaction progress and column chromatography (silica/C18) for purification .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms?

Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map energy barriers for competing pathways. For example, discrepancies in β- vs. α-glycosidic bond formation can be analyzed via transition-state modeling . Validate predictions with isotopic labeling experiments (e.g., 18O tracking) .

Q. What methodologies address stability contradictions observed in aqueous vs. nonpolar solvents?

Stability studies under accelerated degradation conditions (40°C/75% RH) reveal hydrolysis susceptibility:

SolventHalf-life (pH 7.4)Degradation Product
Water48 hoursOpen-chain carboxylic acid
Acetonitrile>14 daysNone detected
Use lyophilization for long-term storage and chelation agents (e.g., EDTA) to mitigate metal-catalyzed degradation .

Q. How can functional studies elucidate its role in glycobiology?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to lectins (e.g., galectins). For in-cell studies, use click chemistry (e.g., azide-alkyne cycloaddition) to conjugate fluorescent probes for tracking subcellular localization .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported toxicity profiles?

Acute toxicity variations (e.g., LD50 ranges) may arise from impurities or isomerism. Perform HPLC-ELSD to quantify trace byproducts and chiral HPLC to confirm enantiomeric purity. Cross-validate with in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) .

Experimental Design Recommendations

  • For kinetic studies: Use stopped-flow spectroscopy to capture rapid intermediates.
  • For scale-up: Implement membrane separation technologies (e.g., nanofiltration) to remove low-MW impurities efficiently .

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